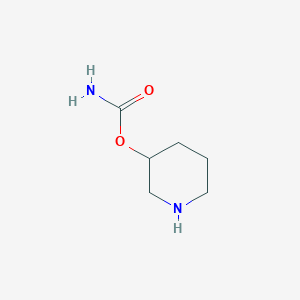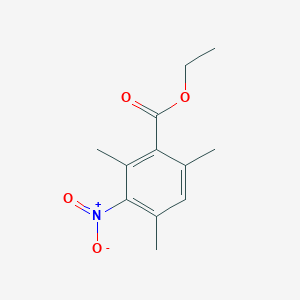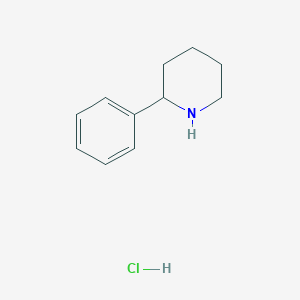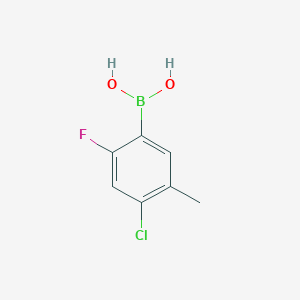
4-methoxy-N-propylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 4-methoxy-N-propylpyrimidin-2-amine involves several steps. One common method includes the following steps :
Methanol Solution Preparation: Acrylonitrile and sodium methoxide are dissolved in methanol.
Reaction with Carbon Monoxide: The solution is stirred and carbon monoxide is passed through it.
Filtration: The reaction mixture is filtered to obtain the sodium salt of alpha-methoxy methyl-beta-methoxy acrylonitrile.
Amination: The product is then reacted with an aminating reagent to obtain 3-dimethylamino-2-methoxy acrylonitrile.
Cyclization: The final step involves cyclization with fourth amidine solution to yield this compound.
Análisis De Reacciones Químicas
4-methoxy-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: It undergoes substitution reactions where functional groups can be replaced with other groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Aplicaciones Científicas De Investigación
4-methoxy-N-propylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its biological activity.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and affecting cellular respiration . This mechanism is similar to other pyrimidine derivatives, which are known for their biological activities.
Comparación Con Compuestos Similares
4-methoxy-N-propylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
2-Methoxy-4-pyrimidinamine: Similar in structure but with different substituents.
4-Amino-2-methoxypyrimidine: Another pyrimidine derivative with similar biological activities.
Diflumetorim: A commercial pyrimidinamine fungicide with different applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
4-methoxy-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11) |
Clave InChI |
AWHGFNKCNQYTRY-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=CC(=N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)

